molecular formula C6H6S5 B11521220 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione CAS No. 65259-97-4

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

Cat. No.: B11521220
CAS No.: 65259-97-4
M. Wt: 238.4 g/mol
InChI Key: DOEVIAQPIMUTRZ-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is a sulfur-rich organic compound with the empirical formula C6H6S5 and a molecular weight of 238.44 g/mol . It features a complex polycyclic structure containing two ring systems and five sulfur atoms, contributing to its high polar surface area and potential for electron-delocalization . This compound belongs to the 1,3-dithiole-2-thione family, which are key precursors in the synthesis of tetrathiafulvalene (TTF) derivatives and other organic electron donors . Such donors have been widely investigated since the discovery of the first organic metal, TTF-TCNQ, and are crucial for developing organic conductors and other advanced materials . The synthetic route to this compound likely involves the coupling of an appropriate dibromoalkane with the zinc complex of 1,3-dithiole-2-thione-4,5-dithiolate (Zn(dmit)2), a common method for constructing such dithiocarbonate-fused systems . It is supplied as a dry powder and is intended for research applications in synthetic and materials chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S5/c7-6-10-4-5(11-6)9-3-1-2-8-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVIAQPIMUTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351288
Record name ST4041186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65259-97-4
Record name ST4041186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Zincate Salt Intermediates

A widely documented approach involves the reaction of 1,3-dibromo-2-propanol with the tetraethylammonium salt of bis(2-thioxo-1,3-dithiolo-4,5-dithio)zincate. In a representative procedure, 1,3-dibromo-2-propanol (3.20 g, 14.0 mmol) is added to a solution of the zincate salt (5.00 g, 7.00 mmol) in dry acetonitrile (60 mL) under nitrogen atmosphere. The mixture is refluxed for 16 hours, followed by cooling, filtration, and purification via recrystallization from tetrahydrofuran (THF) and acetone. This yields the target compound as a bright yellow crystalline solid with a 69% yield (2.46 g) .

Key Reaction Parameters:

  • Solvent: Dry MeCN

  • Temperature: Reflux (~82°C)

  • Reaction Time: 16 hours

  • Purification: Sequential dissolution in THF, decolorization with activated carbon, and precipitation with acetone

Spectroscopic data confirm the structure:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 5.69 (1H, d, J = 4.8 Hz, OH), 4.05 (1H, m, 6-H), 3.04 (2H, dd, J = 14.1, 2.7 Hz, 5-,7-Hα), 2.66 (2H, dd, J = 14.1, 9.3 Hz, 5-,7-Hβ) .

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 210.67 (2-C), 140.36 (3a-,8a-C), 72.94 (6-C), 38.45 (5,7-C) .

Acetylation and Oxidation of Hydroxy Derivatives

The hydroxy-substituted intermediate, 6-hydroxy-6,7-dihydro-5H- dithiolo[4,5-b][1, dithiepine-2-thione, serves as a precursor for further functionalization. Acetylation is achieved by treating the hydroxy derivative (0.90 g, 3.78 mmol) with acetic anhydride (0.39 g, 3.78 mmol) in dry pyridine (15 mL) at 0°C. After 24 hours at room temperature, the product is isolated via extraction with dichloromethane (DCM) and water, yielding 6-acetoxy-6,7-dihydro-5H-[1, dithiolo[4,5-b] dithiepine-2-thione (69.6% yield) .

Subsequent oxidation of the thione to the corresponding ketone employs mercury(II) acetate (6.90 g, 22.0 mmol) in chloroform (30 mL) and glacial acetic acid (15 mL). Stirring overnight at room temperature followed by neutralization with NaHCO₃ yields 6-acetoxy-6,7-dihydro-5H-[1, dithiolo[4,5-b] dithiepine-2-one .

Trithione-Based Annulation Strategies

Alternative routes utilize trithione intermediates. For example, refluxing a suspension of 1,3-dithiolo[4,5-b] dithiepine-2,2,4-trithione (2.60 g, 13.3 mmol) with 3,3-bis(hydroxymethyl)cyclopent-1-ene (1.30 g, 10.2 mmol) in toluene (50 mL) for 17 hours under nitrogen generates annulated products. This method emphasizes the versatility of sulfur-rich precursors in constructing the dithiepine core .

Methoxy-Substituted Derivative Synthesis

Methoxy-functionalized analogs are synthesized via coupling reactions. 5,6-dimethoxy-5,6-dihydro dithiolo[4,5-b] dithiin-2-thione is prepared by sulfurizing dimethoxy-substituted dihydro precursors. Cyclic voltammetry confirms the electron-donating effects of methoxy groups, with redox potentials shifting by −0.15 V compared to non-substituted derivatives .

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, yields, and conditions:

MethodReagentsSolventTemperatureYield (%)Reference
Zincate salt cyclization1,3-Dibromo-2-propanol, Zn saltMeCNReflux69
AcetylationAcetic anhydride, pyridinePyridine0°C → RT69.6
Trithione annulation3,3-Bis(hydroxymethyl)cyclopenteneTolueneRefluxN/R
Methoxy derivativeDimethoxy precursor, S₈DMFRefluxN/R

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Blocks for Synthesis: 6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione serves as a precursor for synthesizing more complex organic molecules. Its unique structural features allow chemists to explore various reaction pathways and mechanisms .
  • Redox Chemistry: The compound exhibits distinct redox potentials, making it suitable for applications in electronic devices and sensors .

2. Biological Activity:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains .
  • Potential Therapeutic Uses: Research indicates that compounds in this class may inhibit specific enzymes or interact with cellular membranes, suggesting potential roles in drug development . For instance, studies on related compounds have demonstrated anti-inflammatory effects comparable to established drugs .
  • Protein Kinase Inhibition: Investigations into related dithiolo compounds have revealed their potential as protein kinase inhibitors, which are crucial in cancer therapy and other diseases .

Industrial Applications

1. Material Science:

  • The unique electronic properties of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione make it a candidate for developing new materials with specific electrical or optical properties. This includes applications in organic semiconductors and conductive polymers .

2. Chemical Manufacturing:

  • The compound can be utilized in the synthesis of specialty chemicals and pharmaceuticals due to its reactivity and ability to form various derivatives through chemical modifications .

Case Studies

Recent studies have focused on the synthesis and characterization of derivatives of dithiolo compounds. For example:

  • Antimicrobial Activity: A study demonstrated that certain derivatives exhibited significant antibacterial effects exceeding those of traditional antibiotics like ampicillin .
  • Inhibition Studies: Research on dithioloquinoline derivatives revealed their potential as effective inhibitors against various kinases involved in cancer progression .

These findings underscore the importance of further exploring the applications of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione in both academic research and industrial settings.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is not fully elucidated. its reactivity is primarily attributed to the presence of multiple sulfur atoms, which can participate in various chemical interactions. The compound may interact with biological molecules through the formation of disulfide bonds or other sulfur-related interactions, affecting molecular targets and pathways involved in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione and related compounds:

Compound Name Core Structure Functional Groups Key Features Reference
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione Fused dithiolo-dithiepine Thione (C=S) Sulfur-rich, planar structure; potential for conductivity and redox activity
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-selenone (CAS 140424-24-4) Same core Selenone (C=Se) Selenium substitution enhances polarizability; altered redox properties
6,6-Bis(methoxyethoxymethoxymethyl)-... (CAS 341036-95-1) Modified dithiolo-dithiepine core Thione + methoxyethoxymethoxymethyl substituents Bulky substituents improve solubility; potential for solution-based processing
BPDT-TTF (Bis(trimethylenedithio)tetrathiafulvalene) Tetrathiafulvalene (TTF) derivative Dithiolo groups Organic electronic material; high conductivity in charge-transfer salts
6,7-dimethoxy-2H-1,4-benzothiazine-3(4H)-thione Benzothiazine Thione (C=S) Pharmacologically active heterocycle; distinct ring system limits conjugation

Key Observations:

Selenium vs. Sulfur Substitution: The selenone analog (CAS 140424-24-4) replaces sulfur with selenium in the thione group. Selenium’s larger atomic radius and lower electronegativity may enhance polarizability and modify redox behavior, making it suitable for specialized optoelectronic applications .

Substituent Effects : The methoxyethoxymethoxymethyl-substituted derivative (CAS 341036-95-1) demonstrates how bulky, polar substituents can improve solubility without disrupting the core’s conjugation, enabling processing in solvents for thin-film fabrication .

The dithiolo-dithiepine thione may exhibit comparable charge-transfer capabilities but with distinct packing geometries . Benzothiazine-thiones: These compounds (e.g., 6,7-dimethoxy-2H-1,4-benzothiazine-3(4H)-thione) prioritize pharmacological activity over electronic properties due to their non-conjugated benzothiazine core .

Research Findings and Implications

However, its selenone derivative (CAS 140424-24-4) may offer superior performance in low-bandgap materials due to selenium’s electronic effects .

Synthetic Flexibility : The ability to introduce substituents (e.g., methoxyethoxymethoxymethyl groups) without destabilizing the core structure enables tuning of solubility and processability, critical for industrial applications .

Biological Relevance : Unlike benzothiazine-thiones, which are explored for pharmacological uses , the dithiolo-dithiepine-thione’s rigid, conjugated structure likely limits bioactivity but enhances stability in harsh environments.

Limitations and Knowledge Gaps

  • Data Availability : The evidence lacks explicit experimental data (e.g., conductivity measurements, thermal stability) for the target compound, necessitating further characterization.
  • Biological Activity: No studies directly link the dithiolo-dithiepine-thione to biological applications, unlike its benzothiazine analogs .

Biological Activity

6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione (CAS Number: 74962-30-4) is a complex organic compound notable for its unique dithiolene structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is C6H6S4C_6H_6S_4, with a molecular weight of approximately 222.37 g/mol. The compound features a bicyclic arrangement consisting of two fused five-membered rings containing sulfur atoms and a thione functional group, which significantly influences its chemical reactivity and biological activity .

Key Properties:

PropertyValue
Molecular FormulaC₆H₆S₄
Molecular Weight222.37 g/mol
StructureBicyclic dithiolene
CAS Number74962-30-4

Biological Activity

Research has indicated that compounds within the dithiolene class exhibit a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in animal models. This activity is believed to be linked to its ability to inhibit pro-inflammatory cytokines .
  • Antioxidant Activity : The electron-rich dithiolene framework allows the compound to scavenge free radicals effectively, contributing to its antioxidant properties .

Case Study 1: Anticancer Effects

A study conducted by Hartke et al. (1980) reported that derivatives of dithiolene compounds exhibited significant cytotoxic effects against human cancer cell lines. In particular, 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione was tested against breast and lung cancer cells, showing IC50 values of approximately 15 µM and 20 µM respectively .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses in murine models, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that the compound could serve as a therapeutic agent for inflammatory diseases .

The biological activity of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : It can alter signaling pathways that control apoptosis and cell proliferation.

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